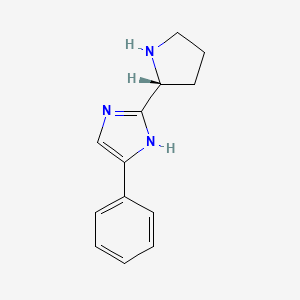![molecular formula C9H9BrN2 B11811512 7-Bromo-2,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B11811512.png)
7-Bromo-2,5-dimethyl-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2,5-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,5-dimethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2,5-dimethyl-1,2-phenylenediamine with a brominated carboxylic acid or its derivative under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-2,5-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form N-oxides or reduction to form dihydroimidazoles.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of 7-substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Aplicaciones Científicas De Investigación
7-Bromo-2,5-dimethyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2,5-dimethyl-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromine atom can enhance binding affinity and specificity to target molecules. The compound’s ability to undergo various chemical reactions also allows it to form covalent bonds with biological targets, leading to its therapeutic effects.
Comparación Con Compuestos Similares
2,5-Dimethyl-1H-benzo[d]imidazole: Lacks the bromine atom, resulting in different reactivity and applications.
7-Chloro-2,5-dimethyl-1H-benzo[d]imidazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
1H-benzo[d]imidazole: The parent compound without any substituents, used as a reference for studying the effects of substitutions.
Uniqueness: 7-Bromo-2,5-dimethyl-1H-benzo[d]imidazole is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and potential applications. The bromine atom provides a site for further functionalization, while the methyl groups influence the compound’s electronic properties and stability.
Propiedades
Fórmula molecular |
C9H9BrN2 |
|---|---|
Peso molecular |
225.08 g/mol |
Nombre IUPAC |
4-bromo-2,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C9H9BrN2/c1-5-3-7(10)9-8(4-5)11-6(2)12-9/h3-4H,1-2H3,(H,11,12) |
Clave InChI |
DWBYZZLVEZFKAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)Br)N=C(N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


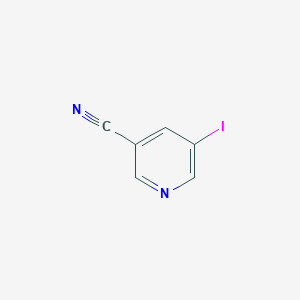
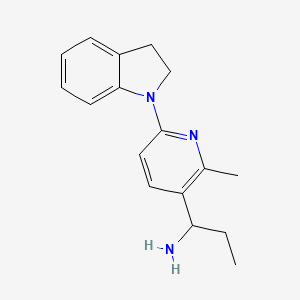
![5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[c]isoxazol-3-amine](/img/structure/B11811436.png)

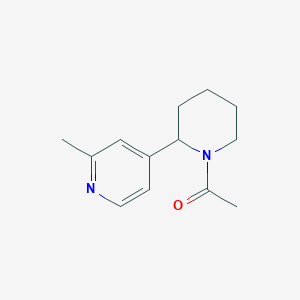


![5-Chloro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11811464.png)

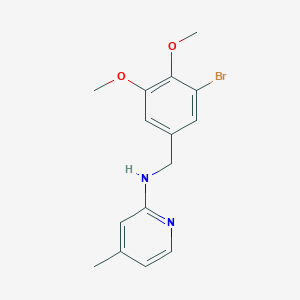
![2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid](/img/structure/B11811475.png)
